molecular formula C17H28N2OS B2767928 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034444-55-6

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2767928
CAS No.: 2034444-55-6
M. Wt: 308.48
InChI Key: AWQKRCUJEWYJEV-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide (CAS 2034444-55-6) is a synthetic organic compound with a molecular formula of C17H28N2OS and a molecular weight of 308.48 g/mol . This molecule features a piperidine scaffold, a privileged structure in medicinal chemistry known for enhancing a compound's druggability . The presence of the piperidine ring can improve metabolic stability, facilitate transport across biological membranes, and allow the molecule to adapt to the steric demands of various binding pockets . The compound's structure incorporates a tetrahydrothiophene (thiolane) ring and a cyclohex-3-ene-1-carboxamide group, contributing to its unique three-dimensional shape and physicochemical properties. Compounds containing the piperidine motif are frequently investigated in drug discovery and are commonly active in areas such as central nervous system (CNS) disorders, cancer, and infectious diseases . Furthermore, recent scientific literature highlights the exploration of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases . This suggests potential research applications for related piperidine-containing compounds in immunology and inflammation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-2,14-16H,3-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKRCUJEWYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Organic Synthesis

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

  • Substitution Reactions : The compound can participate in nucleophilic substitutions to introduce new functional groups.
  • Oxidation and Reduction : It can be oxidized or reduced to alter functional groups for specific applications.

Biological Applications

The compound has been investigated for its biological properties, particularly in the context of drug development. Key areas of interest include:

  • Ligand Development : It may act as a ligand in biochemical assays to study protein-ligand interactions, enhancing our understanding of molecular biology.

Medicinal Chemistry

This compound shows potential as a precursor for therapeutic agents. Its structural characteristics suggest possible applications in treating various conditions:

  • Neuropharmacology : The piperidine component may interact with neurotransmitter systems, warranting exploration in neuropharmacological contexts.

Case Studies

Several studies have highlighted the compound's efficacy in different biological contexts:

Study TitleObjectiveFindingsReference Year
Antimicrobial ActivityEvaluate effectiveness against bacteriaSignificant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer EvaluationAssess cytotoxic effects on MCF-7 cellsDose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-Carboxamide Class

2'-Fluoroortho-fluorofentanyl
  • Structure : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.
  • Key Features : Dual fluorinated aromatic rings and a phenethyl-piperidine backbone.
  • Pharmacology: A fentanyl analogue with high μ-opioid receptor affinity, leading to potent analgesic effects. Its fluorination enhances metabolic stability compared to non-fluorinated opioids.
  • Contrast : Unlike the target compound, 2'-fluoroortho-fluorofentanyl lacks a sulfur-containing thiolan group and cyclohexene ring, which may reduce its CNS penetration variability .
4'-Methyl Acetyl Fentanyl
  • Structure : N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide.
  • Key Features : A methyl-substituted phenethyl group and acetylated amide.
  • Pharmacology : Exhibits opioid activity but with reduced potency compared to fentanyl due to steric hindrance from the methyl group.
Goxalapladib
  • Structure : A complex 1,8-naphthyridine derivative with trifluoromethyl biphenyl and piperidinyl-acetamide groups.
  • Pharmacology : Developed for atherosclerosis by inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2).
  • Contrast : The naphthyridine core and trifluoromethyl groups enhance hydrophobicity and enzyme inhibition, differing significantly from the target compound’s cyclohexene-thiolan framework .
BK80736
  • Structure : N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide.
  • Key Features : Fluoropyrimidine substitution on the piperidine ring.
  • Contrast : While structurally closer to the target compound, the fluoropyrimidine substituent introduces distinct electronic properties compared to the thiolan group .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Area
Target Compound C₁₇H₂₆N₂OS 306.47 Thiolan-3-yl, cyclohexene carboxamide CNS disorders (hypothetical)
2'-Fluoroortho-fluorofentanyl C₂₃H₂₇F₂N₂O 394.48 Fluorophenethyl, fluorophenyl Analgesia (opioid)
4'-Methyl Acetyl Fentanyl C₂₂H₂₇N₂O₂ 367.47 Methylphenethyl, acetylamide Analgesia (opioid)
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl Atherosclerosis
BK80736 C₁₇H₂₃FN₄O 318.39 Fluoropyrimidine, cyclohexene Kinase modulation (hypothetical)

Key Findings from Comparative Analysis

Impact of Sulfur vs. This may alter receptor binding kinetics or metabolic pathways .

Role of Cyclohexene : The cyclohexene ring enhances rigidity compared to the flexible phenethyl chains in fentanyl analogues, possibly reducing off-target effects .

Therapeutic Implications : While fentanyl analogues prioritize opioid receptor engagement, the target compound’s structure suggests broader applicability in CNS or inflammatory diseases, akin to Goxalapladib’s enzyme-targeted design .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene core with a carboxamide functional group and a piperidine ring substituted with a thiolane moiety. Its molecular formula is C14H19N3OSC_{14}H_{19}N_{3}OS, and it has a molecular weight of approximately 281.38 g/mol. The presence of thiolane and piperidine rings suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives containing thiolane and piperidine structures demonstrate antiviral properties, particularly against HIV and Ebola virus. The mechanism often involves inhibition of viral entry or replication within host cells, potentially by interfering with specific viral proteins or cellular pathways .
  • Anticancer Properties : Some studies have indicated that similar compounds may influence cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. The structural components may interact with key signaling pathways involved in tumor growth .

Biological Activity Data

Activity Type Target Pathogen EC50 (nM) Notes
AntiviralHIV-16.02 - 23.9Comparable to etravirine; favorable pharmacokinetics .
AntiviralEbola VirusMicromolar rangeInhibits viral entry via NPC1 interaction .
AnticancerVarious Cancer CellsNot SpecifiedInduces apoptosis; affects cell cycle .

Case Study 1: Antiviral Efficacy Against HIV

A study evaluated the efficacy of compounds structurally related to this compound against multiple strains of HIV. The results showed that these compounds had an EC50 ranging from 6.02 to 23.9 nM, demonstrating potent activity against both wild-type and mutant strains .

Case Study 2: Inhibition of Ebola Virus

Another investigation focused on the antiviral activity of thiophene derivatives, including those with similar structural motifs to the target compound. The results indicated that modifications in the piperidine ring significantly affected antiviral potency, highlighting the importance of structural integrity for maintaining biological activity against Ebola virus .

Q & A

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine knockout/knockdown models (CRISPR-Cas9) with radioligand displacement assays to confirm target engagement. For example, notes that μ-opioid receptor KO mice show abolished analgesic effects, while σ-receptor KOs retain partial activity, implicating dual mechanisms .

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